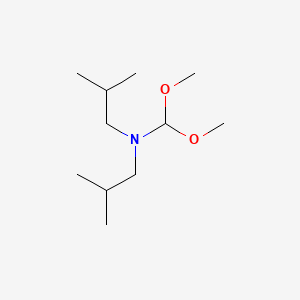
n,n-diisobutylformamide dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-diisobutylformamide dimethyl acetal is an organic compound with a complex structure. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by the presence of a propanamine backbone with additional functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n,n-diisobutylformamide dimethyl acetal typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with an appropriate alkyl halide under basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n,n-diisobutylformamide dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
n,n-diisobutylformamide dimethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of n,n-diisobutylformamide dimethyl acetal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine, 2-methyl-: This compound has a similar amine structure but lacks the additional functional groups present in n,n-diisobutylformamide dimethyl acetal.
N-(2-Methoxyethyl)-2-methyl-1-propanamine: Another related compound with a different substitution pattern on the amine group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Propiedades
Número CAS |
50746-36-6 |
|---|---|
Fórmula molecular |
C11H25NO2 |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-(dimethoxymethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-9(2)7-12(8-10(3)4)11(13-5)14-6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
LCRHGTRVLATMFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



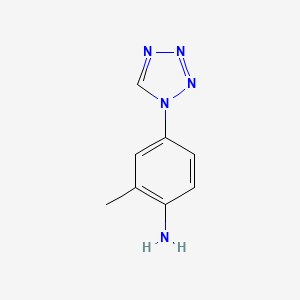
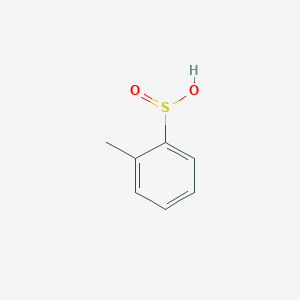
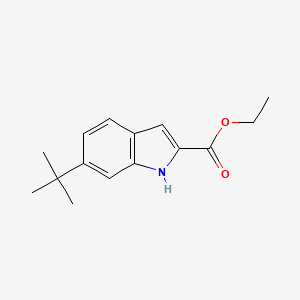

![2-Amino-5-[(phenylmethyl)thio]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8680194.png)

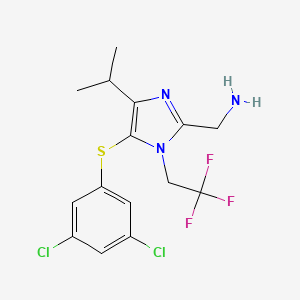
![2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8680210.png)
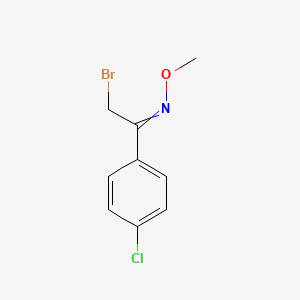

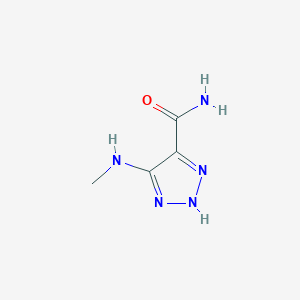
![Acetic acid, [3-(2-hydroxyethyl)phenoxy]-, methyl ester](/img/structure/B8680248.png)
![4-Methyl-3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B8680266.png)
